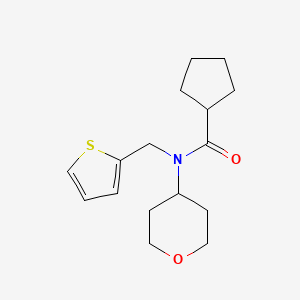

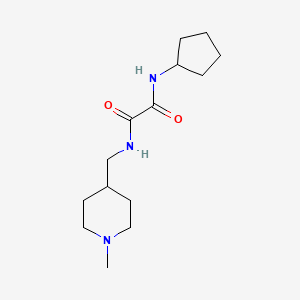

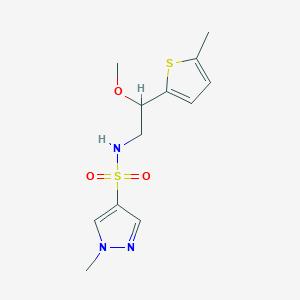

![molecular formula C10H11BrF4Si B2601675 [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane CAS No. 2059938-34-8](/img/structure/B2601675.png)

[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane” is a chemical compound with the CAS Number: 2059938-34-8 . It has a molecular weight of 315.18 . The IUPAC name for this compound is (2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)trimethylsilane . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 . This indicates that the compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, and a trimethylsilane group also attached to the phenyl ring .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Fluorine-Flanked Congested Sites

The study by Heiss, Leroux, and Schlosser (2005) explores the sec-butyllithium-mediated metalation of fluorophenyl trimethylsilane derivatives, including the compound closely related to "[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane". They found that the presence of fluorine atoms and bulky substituents affects the site-selectivity of metalation, illustrating the compound's utility in synthesizing congested fluorinated aromatic compounds with specific substitution patterns (Heiss, Leroux, & Schlosser, 2005).

Organometallic Fluorocarbon Chemistry

Taw and colleagues (2012) discuss the role of trifluoromethyltrimethylsilane, a reagent similar in reactivity to the compound , in organometallic chemistry. They demonstrate its effectiveness as a CF3 group-transfer reagent, offering new insights into the bonding and reactivity of fluorocarbon complexes. This research provides a foundation for the development of novel organometallic compounds with potential applications in catalysis and material science (Taw et al., 2012).

Novel C1 Building Blocks for Fluoro Olefin Synthesis

Shimizu, Hata, and Hiyama (2000) report on the synthesis of fluorinated olefins using fluoro(tributylstannyl)bis(trimethylsilyl)methane, showcasing the pivotal role of silicon-based reagents in the construction of fluoro-olefinic structures. Their work highlights the versatility of trimethylsilane derivatives in facilitating reactions that lead to compounds with significant utility in organic synthesis and material science (Shimizu, Hata, & Hiyama, 2000).

Fluoride Anion-initiated Bis-trifluoromethylation

Takahashi, Ano, and Chatani (2020) explore the reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane, leading to the formation of hexafluoroisopropanols. This study underlines the compound's role in introducing fluorinated functional groups into aromatic compounds, a crucial step in the synthesis of pharmaceuticals and agrochemicals (Takahashi, Ano, & Chatani, 2020).

Silicon-Based Reagents for Difluoromethylation

Krishnamoorthy and Prakash (2017) review the advancements in using silicon reagents for fluoroalkylation reactions, emphasizing the role of compounds like (trifluoromethyl)trimethylsilane in introducing fluorinated groups into organic molecules. Their research underscores the strategic importance of silicon-based reagents in medicinal chemistry for the development of fluorine-containing pharmaceuticals and agrochemicals (Krishnamoorthy & Prakash, 2017).

Properties

IUPAC Name |

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHHKFOQQMJKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

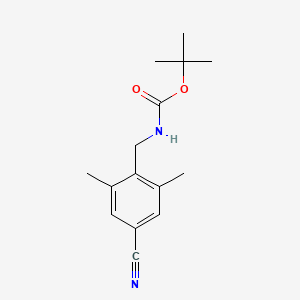

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

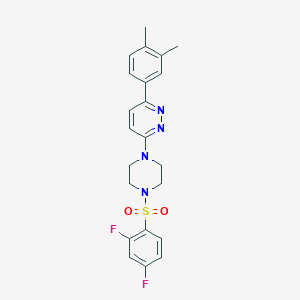

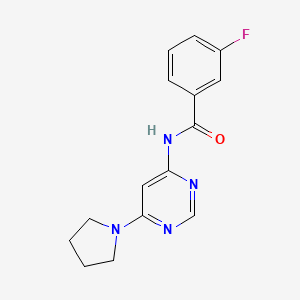

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)

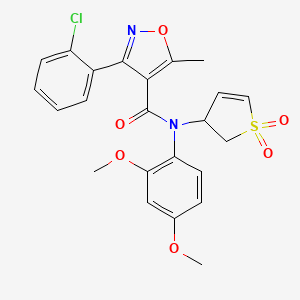

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)